molecular formula C13H18N2 B1394821 N,N-Diallyl-2-(aminomethyl)aniline CAS No. 1220034-10-5

N,N-Diallyl-2-(aminomethyl)aniline

Cat. No. B1394821
CAS RN: 1220034-10-5
M. Wt: 202.3 g/mol
InChI Key: KJKXOWKNEPOJLN-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Diallyl-2-(aminomethyl)aniline” include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Synthesis of Diphenyldiazenes

N,N-Diallyl-2-(aminomethyl)aniline has been utilized in the synthesis of unsymmetrically substituted diphenyldiazenes. This method involves classical azo coupling reactions, using N,N-diallyl protected aniline derivatives as coupling components. The approach yields target compounds in reasonable to good yields, showcasing the versatility of this compound in synthetic chemistry (Lutz, Spanner, & Wanner, 2016).

Catalyst-Free Selective Diallylation

A study demonstrates the catalyst-free and highly selective diallylation of anilines using this compound in aqueous alcohol solution. This reaction, facilitated by potassium carbonate, produces various tertiary amines with up to 99% yield (Du et al., 2013).

Aminomethylation of Electron-Rich Arenes

This compound has been employed in a Hf(OTf)4-doped Me3SiCl system for the aminomethylation of electron-rich aromatic compounds. This method is pivotal in preparing non-natural aromatic amino acid derivatives (Sakai et al., 2008).

Cross-Coupling Reactions in Organic Chemistry

The compound has shown applicability in palladium-catalyzed cross-coupling reactions, an integral part of synthesizing anilines and derivatives. These methods are foundational in chemical research, including the synthesis of natural products and medicinally relevant compounds (Ruiz-Castillo & Buchwald, 2016).

Electrospray Mass Spectrometry

In the field of analytical chemistry, this compound has been studied using electrospray mass spectrometry, particularly in the investigation of electrode processes and anodic oxidations (Stassen & Hambitzer, 1997).

properties

IUPAC Name

2-(aminomethyl)-N,N-bis(prop-2-enyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-9-15(10-4-2)13-8-6-5-7-12(13)11-14/h3-8H,1-2,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKXOWKNEPOJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262772
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220034-10-5
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Di-2-propen-1-ylamino)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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